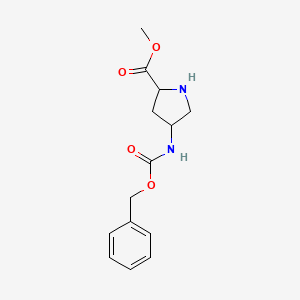

Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate

Description

Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate (CAS 1279026-84-4) is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a methyl ester at the 2-position. Its molecular formula is C₁₄H₁₆N₂O₄, with a stereochemical configuration critical for its reactivity and applications in peptide synthesis and medicinal chemistry . The compound serves as a versatile intermediate in synthesizing fluorescent probes (e.g., for P-glycoprotein studies) and complex bioactive molecules .

Properties

IUPAC Name |

methyl 4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYGFJHMKWJTTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Protection

The synthesis typically begins with (S)-proline or its derivatives. The amino group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions. For example, reacting (S)-proline with benzyl chloroformate in the presence of triethylamine (TEA) in tetrahydrofuran (THF) yields 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid.

Key Reaction Conditions :

-

Solvent: THF or dichloromethane (DCM)

-

Base: Triethylamine (TEA) or sodium bicarbonate

-

Temperature: 0°C to room temperature (RT)

-

Yield: 85–92%

Esterification of the Carboxylic Acid

The unprotected carboxylic acid is esterified using methanol in the presence of a catalyst. Common methods include:

-

Acid-Catalyzed Esterification : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in methanol at reflux (65–70°C).

-

Coupling Reagents : Thionyl chloride (SOCl₂) in methanol, which converts the acid to the methyl ester via the acyl chloride intermediate.

Industrial-Scale Synthesis

Continuous Flow Processes

Large-scale production employs automated reactors to enhance reproducibility. Key steps include:

Catalytic Hydrogenation for Chiral Control

Industrial methods often use asymmetric hydrogenation to maintain stereochemistry. For example:

-

Chiral Catalysts : Rhodium complexes with (R,R)-Et-DuPhos or (S)-BINAP ligands achieve enantiomeric excess (ee) >98%.

-

Conditions : H₂ pressure (50–100 psi), RT, and ethanol as solvent.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times and improves yields:

-

Esterification : Methyl ester formation completes in 10 minutes (vs. 12 hours conventionally) using microwave heating at 100°C.

-

Deprotection : Trifluoroacetic acid (TFA)-mediated removal of tert-butoxycarbonyl (Boc) groups occurs in 5 minutes under microwave conditions.

Advantages : 20–30% reduction in reaction time and 5–10% higher yields.

Solid-Phase Synthesis for Peptide Derivatives

The compound serves as a building block in peptide synthesis. Key steps:

-

Resin Functionalization : Wang resin is loaded with Fmoc-protected pyrrolidine carboxylate.

-

Automated Coupling : HATU/DIPEA-mediated coupling with amino acids achieves >99% efficiency per cycle.

Applications : Used in the synthesis of acromelic acids and GABA uptake inhibitors.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scale | Key Advantages |

|---|---|---|---|---|

| Classical Synthesis | 75–90% | Moderate (80–90% ee) | Lab-scale | Low cost, simplicity |

| Industrial Hydrogenation | 88–95% | High (≥98% ee) | Multi-kilogram | High enantiopurity, scalability |

| Microwave-Assisted | 85–92% | Moderate | Lab-scale | Rapid synthesis, energy-efficient |

| Solid-Phase Peptide | 70–80% | High (≥95% ee) | Lab-scale | Integration with peptide chain elongation |

Critical Optimization Parameters

Solvent Selection

Temperature Control

Purification Techniques

-

Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals (≥99% by HPLC).

-

Chromatography : Silica gel columns with 5–10% methanol in DCM resolve diastereomers.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Pharmaceutical Compounds:

Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting neurological disorders. The benzyloxycarbonyl group provides protection for the amino group during synthesis, facilitating the creation of complex molecules with desired pharmacological properties.

Case Study:

A study demonstrated the use of this compound in synthesizing a series of novel pyrrolidine derivatives that exhibited promising activity against specific neurological targets. The derivatives were evaluated for their binding affinity and selectivity, showing potential for further development into therapeutic agents.

Biological Studies

2. Building Block for Peptides:

This compound is utilized as a building block in peptide synthesis and peptidomimetics, which are essential for studying protein-protein interactions and enzyme functions. Its chiral nature allows researchers to explore stereospecific interactions within biological systems .

Case Study:

Research involving the synthesis of cyclic peptides using this compound demonstrated its effectiveness in enhancing the stability and bioactivity of peptide-based therapeutics. The cyclic peptides showed improved resistance to enzymatic degradation compared to their linear counterparts.

Materials Science

3. Development of Novel Materials:

In materials science, this compound is applied in creating chiral catalysts and ligands that are crucial for asymmetric synthesis processes. Its unique structure contributes to the development of materials with specific optical properties and reactivity profiles .

Case Study:

A project focused on synthesizing chiral ligands from this compound led to the development of efficient catalysts for asymmetric reactions. The resulting materials displayed high enantioselectivity in various catalytic processes, highlighting their potential industrial applications.

Chemical Synthesis

4. Versatile Intermediate:

this compound acts as a versatile intermediate in organic synthesis, enabling chemists to construct complex molecules through various reactions such as hydrolysis, deprotection, and substitution .

Table of Reactions:

| Reaction Type | Description | Products Formed |

|---|---|---|

| Hydrolysis | Ester group hydrolyzed to form carboxylic acid | Carboxylic acid |

| Deprotection | Benzyloxycarbonyl group removed | Free amine |

| Substitution | Nucleophilic substitution at the amino group | Various substituted derivatives |

Mechanism of Action

The mechanism of action of Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. This makes the compound useful in the synthesis of complex molecules and in the study of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Cbz vs. Boc Protection

- tert-Butyl (3r)-3-(([(benzyloxy)carbonyl]amino)methyl)pyrrolidine-1-carboxylate (CAS 879275-54-4): Replaces the methyl ester with a tert-butyl carbamate (Boc) group. Key Differences: Boc is acid-labile (removed via TFA), whereas Cbz requires hydrogenolysis. The tert-butyl group enhances steric bulk, reducing solubility in polar solvents compared to the methyl ester . Applications: Preferred for orthogonal protection strategies in solid-phase peptide synthesis .

(b) Salt Forms

- (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride (CAS 1353987-83-3): Similarity: 0.94 (nearly identical core structure). Key Differences: Dihydrochloride salt form improves aqueous solubility but may complicate organic-phase reactions .

(c) Carboxylic Acid Derivatives

- 2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid (CAS 1353966-84-3): Similarity: 0.86. Key Differences: Replaces the methyl ester with an acetic acid side chain, increasing polarity and enabling conjugation via carboxylate chemistry .

Stereochemical and Substituent Modifications

(a) Stereoisomers

- (2R,4R)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate: Key Differences: Altered stereochemistry (2R,4R vs. 2S,4S) impacts biological activity and synthetic routes. For example, (2S,4S)-configured compounds are often prioritized in drug discovery due to enhanced target binding .

(b) Hydroxyl Group Incorporation

- (2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate (CAS 1229421-27-5): Key Differences: A hydroxyl group at the 4-position introduces hydrogen-bonding capability, altering solubility and metabolic stability .

(a) Fluorescent Probes

- tert-Butyl(2S,4R)-4-(benzyloxy)-2-((N-((S)-6-(((benzyloxy)carbonyl)amino)...)acetamido)methyl)pyrrolidine-1-carboxylate (Compound 32): Key Differences: Incorporates a boron-dipyrromethene (BODIPY) fluorophore for P-glycoprotein imaging. The methyl ester in the parent compound acts as a precursor for such derivatives .

(b) Peptide Conjugates

- tert-Butyl(2S,4R)-2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)...)methyl)pyrrolidine-1-carboxylate (Compound 44): Key Differences: Uses Fmoc (fluorenylmethyloxycarbonyl) protection for SPPS (solid-phase peptide synthesis), contrasting with Cbz’s hydrogenolysis-dependent removal .

Comparative Data Table

Biological Activity

Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate, also known as (2S,4R)-4-amino-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride (CAS No. 1279038-33-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₈Cl₂N₂O₄

- Molecular Weight : 351.23 g/mol

- Purity : ≥ 95%

- Storage Conditions : Store in an inert atmosphere at 2-8°C

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for further pharmacological studies:

-

Antibacterial Activity :

- Compounds with pyrrolidine structures have shown promising antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, derivatives of pyrrole have been reported to have minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like vancomycin .

-

Anticancer Potential :

- Some studies suggest that pyrrolidine derivatives can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. The presence of the benzyloxycarbonyl group may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy .

- Neuroprotective Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, leading to reduced cell viability.

- Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening, demonstrating significant activity against MRSA with an MIC of 0.125 μg/mL, outperforming traditional antibiotics .

Case Study 2: Cancer Cell Lines

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through caspase activation. The compound showed a dose-dependent response, with IC50 values indicating effective cytotoxicity at low concentrations .

Comparative Biological Activity Table

Q & A

Basic: What experimental techniques are critical for confirming the identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify structural integrity. For example, in related pyrrolidine derivatives, methyl ester protons resonate at δ ~3.7 ppm, while benzyloxy carbonyl groups show aromatic protons at δ ~7.3–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Assess purity via retention time comparison, as demonstrated in analogs with >97% HPLC purity .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., ESI-MS m/z 325.3 [M+H]⁺ matches the molecular formula C₁₈H₁₅NO₅) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or conformational flexibility?

Answer:

- Data Collection: Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and low-temperature (113 K) data collection to minimize thermal motion artifacts .

- Refinement Challenges: Address disorder in benzyloxy groups by applying restraints during refinement. For example, torsion angles like O6–C12–C13–C14 (~9.1°) and O6–C12–C13–C18 (~-169.7°) indicate planar deviations in related structures .

- Validation: Cross-check refined coordinates against density maps (e.g., R-factor <0.04 and wR-factor <0.09 ensure reliability) .

Basic: What synthetic strategies are effective for introducing the benzyloxycarbonyl (Cbz) protecting group?

Answer:

- Coupling Reagents: Use benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to protect the pyrrolidine amine. For example, ethyl pyrrolidine-2-carboxylate derivatives are Cbz-protected under anhydrous conditions .

- Work-Up: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Advanced: How do dihedral angles and hydrogen bonding networks influence conformational stability?

Answer:

-

Key Dihedral Angles:

Angle (º) Atoms Involved Conformational Impact 112.3 O6–C12–C13 Stabilizes benzyl group orientation 120.9 C17–C18–C13 Affects aromatic ring planarity These angles, derived from crystallographic data, highlight steric interactions between the Cbz group and pyrrolidine ring . -

Hydrogen Bonds: Intra-molecular H-bonds (e.g., N–H···O=C) between the Cbz group and ester carbonyl reduce rotational freedom, as seen in analogs with β-sheet-like packing .

Basic: What are the critical crystallographic parameters for structural validation?

Answer:

| Parameter | Value | Significance |

|---|---|---|

| Space Group | P2₁ (monoclinic) | Chiral packing |

| Unit Cell (Å, º) | a=8.53, b=6.54, c=16.17, β=97.37 | Molecular packing density |

| R-factor (F² >2σ) | 0.039 | Model accuracy |

| Z-value | 2 | Molecules per unit cell |

| These parameters ensure reproducibility in structure determination . |

Advanced: How to address contradictions between spectroscopic and crystallographic data?

Answer:

- Case Example: If NMR suggests free rotation of the Cbz group but crystallography shows restricted motion:

- Temperature Effects: NMR at 298 K may detect averaged signals, while crystallography at 113 K captures static conformers .

- Solvent Influence: Polar solvents (e.g., DMSO) stabilize specific conformers via H-bonding, altering NMR shifts .

- Resolution: Perform variable-temperature NMR and molecular dynamics simulations to reconcile differences.

Basic: How to optimize reaction conditions for esterification of the pyrrolidine core?

Answer:

- Catalyst Choice: Use DMAP (4-dimethylaminopyridine) with DCC (dicyclohexylcarbodiimide) for ester coupling, achieving >90% yields in analogs .

- Solvent Optimization: Anhydrous dichloromethane minimizes side reactions (e.g., hydrolysis) .

Advanced: What computational methods predict the compound’s bioavailability or target binding?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.